Superior Antitrypanosomal Potency and Selectivity Profile of Biondinin C
In a direct head-to-head evaluation of six metabolites isolated from Piper cernuum, (−)-bornyl p-coumarate (Biondinin C) exhibited the most potent in vitro antitrypanosomal activity against Trypanosoma cruzi trypomastigotes. Its IC₅₀ value was 2.1 ± 0.4 μM, which was >15-fold lower (more potent) than the IC₅₀ values of the moderately active comparators (−)-hinokinin (33.1 μM), (−)-kusunokinin (31.8 μM), and 11-hydroxi-4,5-secoeudesmane-4,5-dione (45.9 μM). Two other co-isolated compounds were inactive (IC₅₀ > 100 μM) [1]. Furthermore, Biondinin C demonstrated a selectivity index (SI) of >18 against mammalian NCTC cells, indicating a favorable therapeutic window [1].
| Evidence Dimension | In vitro antitrypanosomal potency (IC₅₀) and selectivity |
|---|---|
| Target Compound Data | IC₅₀ = 2.1 ± 0.4 μM; Selectivity Index (SI) > 18 |
| Comparator Or Baseline | (−)-Hinokinin: IC₅₀ = 33.1 μM; (−)-Kusunokinin: IC₅₀ = 31.8 μM; 11-hydroxi-4,5-secoeudesmane-4,5-dione: IC₅₀ = 45.9 μM; (−)-Cubebin & trans-dehydroagarofuran: IC₅₀ > 100 μM |
| Quantified Difference | Biondinin C IC₅₀ is 15.8-fold lower (more potent) than the average of the moderately active comparators |
| Conditions | In vitro assay against trypomastigote forms of Trypanosoma cruzi; cytotoxicity assessed in NCTC cells. |
Why This Matters
This specific potency and selectivity profile against T. cruzi, superior to co-occurring structural analogs, makes Biondinin C a preferred reference standard or starting point for antiparasitic drug discovery programs targeting Chagas disease.
- [1] Morais TR, et al. Antitrypanosomal activity and effect in plasma membrane permeability of (-)-bornyl p-coumarate isolated from Piper cernuum (Piperaceae). Bioorg Chem. 2019;89:103001. View Source
